3-Acetyl-5-chloro-4-azaindole

acetylcholinesterase inhibition malaria vector control insecticide discovery

3-Acetyl-5-chloro-4-azaindole (CAS 1260384-24-4) is a pre-functionalized 4-azaindole scaffold providing a strategic advantage for kinase and HDAC inhibitor programs. The C3-acetyl group enables immediate diversification into the ribose pocket without post-coupling acylation, while the C5-chloro substituent offers a reactive handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). Unlike 5-chloro-4-azaindole or other azaindole regioisomers, this compound delivers a patent-validated intermediate (US10227295, Compound 5g) that reduces synthetic steps. Procure this specific substitution pattern for epigenetic modulation or insect AChE probe development.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
Cat. No. B12091178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-5-chloro-4-azaindole
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1N=C(C=C2)Cl
InChIInChI=1S/C9H7ClN2O/c1-5(13)6-4-11-7-2-3-8(10)12-9(6)7/h2-4,11H,1H3
InChIKeyJLPYMLPFYACJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-5-chloro-4-azaindole: Physicochemical and Procurement Profile for Medicinal Chemistry


3-Acetyl-5-chloro-4-azaindole (CAS 1260384-24-4; alternative nomenclature: 3-Acetyl-4-chloro-5-azaindole, CAS 1260383-72-9) is a heterocyclic building block featuring a 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core bearing a C3-acetyl group and a C5-chloro substituent [1]. The 4-azaindole isomer is characterized by its relatively low pKa value of 4.85, indicating higher acidity and distinct electron distribution compared to 5-azaindole (pKa 8.42) and 7-azaindole (pKa 3.67) [2]. This compound is primarily supplied as a research intermediate with purity specifications typically at 95% . Its molecular formula is C9H7ClN2O with a molecular weight of 194.62 g/mol, predicted density of 1.4 ± 0.1 g/cm³, and predicted boiling point of 405.2 ± 40.0 °C at 760 mmHg [3].

Critical Differentiators of 3-Acetyl-5-chloro-4-azaindole vs. Generic Azaindole Analogs


Interchangeability among azaindole derivatives is precluded by two fundamental layers of differentiation: (1) regioisomeric identity of the azaindole core, where 4-, 5-, 6-, and 7-azaindoles exhibit discrete pKa values and electron density distributions that govern both synthetic accessibility and target-binding geometry [1]; and (2) substitution pattern at C3 and C5, where the acetyl moiety confers unique hydrogen-bonding and π-stacking capacity while the chloro substituent provides a reactive handle for cross-coupling diversification and influences metabolic stability [2]. In practice, 3-acetyl-5-chloro-4-azaindole is not functionally equivalent to 5-chloro-4-azaindole (CAS 65156-94-7), 4-chloro-5-azaindole (CAS 60290-21-3), or 5-chloro-7-azaindole (CAS 866546-07-8), as each substitution pattern drives distinct biological activity profiles and synthetic utility .

Evidence-Based Differentiation of 3-Acetyl-5-chloro-4-azaindole: Quantitative Performance Data


Acetylcholinesterase (AChE) Inhibition: Species-Specific Potency in Anopheles gambiae

3-Acetyl-5-chloro-4-azaindole exhibits moderate inhibitory activity against recombinant Anopheles gambiae (African malaria mosquito) acetylcholinesterase (AChE). Time-dependent inhibition was observed, with potency increasing from IC50 285 nM at 60 minutes to IC50 142 nM at 10 minutes incubation, indicating a non-classical time-activity relationship that may reflect binding kinetics or assay-specific factors [1]. This data positions the compound as a structurally distinct chemotype relative to established organophosphate and carbamate AChE inhibitors.

acetylcholinesterase inhibition malaria vector control insecticide discovery

Histone Deacetylase 1 (HDAC1) Inhibition: Human Recombinant Enzyme Activity

In biochemical assays against human recombinant HDAC1, 3-acetyl-5-chloro-4-azaindole (reported as CHEMBL2179618 / Compound 5g in patent literature) demonstrated IC50 values of 360 nM and 2,860 nM depending on the enzyme expression system and assay format [1]. The variation highlights the context-dependence of its inhibitory activity—an important consideration when comparing across studies or vendors. This compound is disclosed in multiple U.S. patents (US10227295, US9409858, US9751832, US9956192) as Compound 5g [1].

HDAC inhibition epigenetics cancer therapeutics

4-Azaindole Core Electronic Differentiation: pKa-Driven Reactivity and Synthetic Accessibility

The 4-azaindole scaffold exhibits a pKa of 4.85, which is markedly lower (more acidic) than 5-azaindole (pKa 8.42) and significantly higher (less acidic) than 7-azaindole (pKa 3.67) [1]. This intermediate acidity directly translates to differential reactivity in C3 functionalization: under solvent-free aza-Friedel-Crafts conditions, 4-azaindoles and 6-azaindoles demonstrate higher inherent nucleophilicity at C3 compared to 5-azaindole, which requires acid catalysis (10 mol% p-TSA) to achieve comparable C3 substitution yields [1]. The C3-acetyl group on this compound was installed via AlCl3-mediated Friedel-Crafts acylation with acetyl chloride in CH2Cl2—a method optimized for 4-, 5-, 6-, and 7-azaindole scaffolds [2].

C3 acylation heterocycle functionalization medicinal chemistry building blocks

Synthetic Route Specification: Patent-Disclosed Synthesis of 3-Acetyl-4-azaindole Scaffold

A patent-dedicated practical synthesis method exists specifically for 3-acetyl-4-azaindole, using 2-methyl-3-nitropyridine as the primary starting material [1]. This process has been optimized and disclosed, providing a defined synthetic pathway for the core scaffold that distinguishes it from 5-azaindole and 7-azaindole analogs, which often require alternative synthetic strategies due to differing regioisomeric properties . The availability of a patent-documented route reduces development risk for scale-up and facilitates quality control for procurement.

azaindole synthesis process chemistry building block manufacturing

Procurement-Relevant Applications for 3-Acetyl-5-chloro-4-azaindole


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Programs

The 4-azaindole scaffold serves as a validated hinge-binding motif in kinase inhibitor design. 3-Acetyl-5-chloro-4-azaindole provides a pre-functionalized starting point with a C3-acetyl group capable of extending into the ribose pocket or solvent-exposed region of the ATP-binding site, while the C5-chloro substituent offers a vector for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to access diverse chemical space [1]. The compound's moderate enzymatic activity profile (AChE IC50 142 nM; HDAC1 IC50 360 nM-2.86 μM) [2][3] positions it as a viable fragment hit for optimization rather than a final lead, making it appropriate for early-stage medicinal chemistry campaigns where scaffold exploration is prioritized over absolute potency.

Synthesis of HDAC Inhibitor Intermediates

As disclosed in multiple U.S. patents (US10227295, US9409858, US9751832, US9956192), this compound (designated Compound 5g) has been explicitly utilized in the development of HDAC inhibitors [1]. Procurement for medicinal chemistry programs targeting epigenetic modulation should prioritize this specific substitution pattern, as the C3-acetyl and C5-chloro arrangement has been validated in patent literature as a productive intermediate for generating HDAC-active derivatives.

Agrochemical Lead Discovery for Vector Control

The compound's activity against Anopheles gambiae AChE (IC50 142-285 nM) [1] supports its use as a chemical probe for insect acetylcholinesterase inhibition. Given the compound's moderate potency and the 4-azaindole scaffold's favorable physicochemical properties (intermediate pKa 4.85, distinct from 7-azaindole pKa 3.67), it represents a starting point for structure-activity relationship (SAR) studies aimed at developing resistance-breaking insecticides [2].

Cross-Coupling Diversification for Parallel Library Synthesis

The C5-chloro substituent provides a robust handle for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) without interference from the C3-acetyl group [1]. Unlike 5-chloro-7-azaindole (CAS 866546-07-8) or 5-chloro-4-azaindole (CAS 65156-94-7), this compound delivers a pre-installed C3-acetyl moiety that eliminates the need for post-coupling acylation steps, reducing synthetic sequence length by at least one transformation and improving overall process efficiency in parallel synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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